molecular formula C5H5N3O2 B112790 5-Aminopyrimidine-2-carboxylic Acid CAS No. 56621-98-8

5-Aminopyrimidine-2-carboxylic Acid

Cat. No.: B112790
CAS No.: 56621-98-8
M. Wt: 139.11 g/mol
InChI Key: GFQGXKOUBNWXJA-UHFFFAOYSA-N
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Description

5-Aminopyrimidine-2-carboxylic acid is an organic compound with the molecular formula C5H5N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Scientific Research Applications

5-Aminopyrimidine-2-carboxylic acid has a wide range of applications in scientific research:

Safety and Hazards

When handling 5-Aminopyrimidine-2-carboxylic Acid, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Research is ongoing into the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-aminopyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-cyanoacetamide with formamide under acidic conditions, followed by hydrolysis to yield the desired product. Another method involves the use of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves the careful control of temperature, pH, and reaction time to ensure the efficient conversion of starting materials to the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Aminopyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxo derivatives of pyrimidine.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Comparison with Similar Compounds

    2-Aminopyrimidine: Similar in structure but lacks the carboxylic acid group.

    5-Aminopyridine-2-carboxylic acid: Similar but with a pyridine ring instead of a pyrimidine ring.

Uniqueness: 5-Aminopyrimidine-2-carboxylic acid is unique due to its combination of an amino group and a carboxylic acid group on a pyrimidine ring. This structural configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-aminopyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2H,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQGXKOUBNWXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480853
Record name 5-Aminopyrimidine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56621-98-8
Record name 5-Aminopyrimidine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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